4-Isopropylcyclohexanol chemical properties and structure
4-Isopropylcyclohexanol chemical properties and structure
An In-depth Technical Guide to 4-Isopropylcyclohexanol: Structure, Properties, and Applications
Introduction
4-Isopropylcyclohexanol (CAS No: 4621-04-9) is a cyclic secondary alcohol characterized by a cyclohexane ring substituted with an isopropyl group at the fourth carbon position.[1][2] With the molecular formula C₉H₁₈O and a molecular weight of approximately 142.24 g/mol , this compound exists as a colorless to pale yellow liquid or solid with a characteristic floral, minty, and woody odor.[1][3][4][5] While historically significant in the fragrance and flavor industries, 4-isopropylcyclohexanol is gaining prominence in the scientific and pharmaceutical sectors.[4][6][7] It serves as a versatile chemical intermediate and has demonstrated noteworthy biological activity, positioning it as a molecule of interest for researchers and drug development professionals.[1][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance in modern research.
Chemical Structure and Stereoisomerism
The structure of 4-isopropylcyclohexanol, defined by the IUPAC name 4-propan-2-ylcyclohexan-1-ol, gives rise to geometric isomerism due to the substituted cyclohexane ring.[1][8] This results in two key stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[3] The spatial arrangement of the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups relative to the plane of the ring dictates the isomer and significantly influences the molecule's physical properties and biological activity.
Causality of Stereoisomerism: In the cyclohexane chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For maximum stability, bulky groups like the isopropyl group preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions).
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trans-Isomer: The most stable conformation has both the isopropyl and hydroxyl groups in the equatorial position. This arrangement minimizes steric strain, making it the thermodynamically favored isomer.
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cis-Isomer: In this configuration, one substituent is equatorial while the other is axial. The more stable chair conformation places the larger isopropyl group in the equatorial position and the smaller hydroxyl group in theaxial position.
The stereochemistry is a critical consideration in synthesis and application, as different isomers can exhibit distinct properties. For instance, biocatalytic synthesis routes often show high stereoselectivity, favoring the formation of the cis isomer, which may possess superior olfactory properties.[1]
Caption: General experimental workflow for the synthesis of 4-isopropylcyclohexanol.
Detailed Experimental Protocol: Synthesis via Hydrogenation
This protocol outlines a representative procedure for the synthesis of 4-isopropylcyclohexanol. Note: This procedure must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
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Reactor Preparation: Charge a high-pressure autoclave reactor with 4-isopropylphenol and a suitable solvent (e.g., ethanol or tetrahydrofuran). [1]2. Catalyst Introduction: Add the hydrogenation catalyst (e.g., 5% Ruthenium on carbon) to the mixture, typically at a loading of 1-5% by weight relative to the substrate.
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Inerting and Pressurization: Seal the reactor. Purge the system several times with an inert gas like nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa). [1]4. Reaction Execution: Begin agitation and heat the reactor to the target temperature (e.g., 100 °C). Maintain constant pressure and temperature, monitoring hydrogen uptake to track reaction progress.
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Reaction Completion and Work-up: Once the reaction is complete (as determined by cessation of hydrogen uptake or analysis of an aliquot), cool the reactor to room temperature and carefully vent the excess hydrogen.
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Purification: Filter the reaction mixture to remove the solid catalyst. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by fractional distillation or recrystallization to yield 4-isopropylcyclohexanol as a mixture of cis and trans isomers.
Key Reactions of 4-Isopropylcyclohexanol
The hydroxyl group is the primary site of reactivity, making 4-isopropylcyclohexanol a useful intermediate for further synthesis. [2]A key reaction is its oxidation to produce 4-isopropylcyclohexanone, a valuable intermediate in the pharmaceutical and agrochemical industries. [7]
Applications in Research and Drug Development
While established in the fragrance industry, the most compelling modern applications for 4-isopropylcyclohexanol are in scientific research and drug discovery. [6][9]
As a Versatile Chemical Precursor
4-Isopropylcyclohexanol serves as a building block for more complex molecules. [1]* Nociceptin Receptor Ligands: It is a precursor to 4-isopropylcyclohexanone oxime, an intermediate used in synthesizing dihydroindol-2-ones. These compounds are studied as potential ligands for the nociceptin receptor, which is involved in pain perception. [1]* Glucagon Receptor Antagonists: The molecule is used to create beta-alanine derivatives that are under investigation as potential oral antagonists for the glucagon receptor, a target for treating type 2 diabetes. [1]
Biological Activity and Analgesic Potential
Recent research has identified significant biological activity for 4-isopropylcyclohexanol, particularly as a potential pain-relieving agent. [1]* Mechanism of Action: Scientific studies have demonstrated that 4-isopropylcyclohexanol can inhibit the activity of several ion channels involved in pain signaling. These include Transient Receptor Potential (TRP) channels TRPV1 and TRPA1, as well as the calcium-activated chloride channel Anoctamin 1 (ANO1). [1][6]* Therapeutic Insight: The compound appears to modulate the gating of these channels rather than directly blocking the pore, which is a sophisticated mechanism of action. [1]This inhibitory effect on sensory neurons has been shown to reduce pain-related behaviors in animal models, highlighting its potential for development as a novel analgesic with a potentially favorable side-effect profile. [1][6]
Safety and Handling
Proper handling of 4-isopropylcyclohexanol is crucial to ensure laboratory safety. It is moderately toxic by ingestion and can be a skin irritant. [4]When heated to decomposition, it may emit acrid smoke and irritating fumes. [4]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [10][11]* Handling: Use in a well-ventilated area. [12]Avoid contact with skin and eyes. [12]Wash hands and any exposed skin thoroughly after handling. [10][13]Keep away from heat, sparks, and open flames. [12][13]Use non-sparking tools and take measures to prevent static discharge. [12][13]* Storage: Store in a cool, dry, and well-ventilated place. [12]Keep the container tightly closed. [12]* First Aid:
Conclusion
4-Isopropylcyclohexanol is a multifaceted compound whose utility extends far beyond its traditional use in fragrances. Its well-defined structure, stereochemistry, and reactivity make it a valuable intermediate in targeted chemical synthesis. Furthermore, its recently discovered biological activity as an inhibitor of key pain-related ion channels opens a promising new frontier for its application in drug development. For researchers and scientists, 4-isopropylcyclohexanol represents a versatile tool with significant potential for creating novel therapeutics and other advanced chemical entities.
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